molecular formula C24H27N3O7S2 B3000009 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-88-8

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B3000009
CAS RN: 865199-88-8
M. Wt: 533.61
InChI Key: LYHVYCLLBUOBCC-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 2,6-dimethylmorpholine moiety . Morpholine is a common moiety in pharmaceuticals and other biologically active compounds . It is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 2,6-dimethylmorpholine has been studied . It has a molecular weight of 115.1735 . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,6-Dimethylmorpholine has a refractive index of 1.446 (lit.), a boiling point of 147 °C (lit.), a melting point of -85 °C (lit.), and a density of 0.935 g/mL at 25 °C (lit.) .

Scientific Research Applications

Aldose Reductase Inhibitors

A study by Ali et al. (2012) discusses the synthesis of iminothiazolidin-4-one acetate derivatives, evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed potential as novel drugs for treating diabetic complications by inhibiting aldose reductase (Ali et al., 2012).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituting with Schiff base groups, including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This compound exhibits properties useful for Type II photodynamic therapy, demonstrating potential as a photosensitizer in cancer treatment (Pişkin et al., 2020).

Synthesis and Characterization of Thiazole Derivatives

Yamamoto et al. (1989) explored the reaction of iminothiazolines with activated acetylenes, revealing insights into the synthesis and properties of thiazole derivatives. These findings contribute to understanding the chemical behavior and potential applications of compounds like (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate in various fields, including medicinal chemistry (Yamamoto et al., 1989).

Antibacterial and Antifungal Activities

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antibacterial and antifungal activities. Their research highlights the potential of such compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Safety and Hazards

2,6-Dimethylmorpholine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Flam. Liq. 3, and Skin Corr. 1B . It has a flash point of 48 °C .

properties

IUPAC Name

methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S2/c1-15-12-26(13-16(2)34-15)36(30,31)19-8-5-17(6-9-19)23(29)25-24-27(14-22(28)33-4)20-10-7-18(32-3)11-21(20)35-24/h5-11,15-16H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHVYCLLBUOBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.